molecular formula C21H16N6O3S3 B14108838 N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B14108838
M. Wt: 496.6 g/mol
InChI Key: VCXRUUBXBCTNRX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyrimido[4,5-d]pyrimidine core through a thioacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde.

    Synthesis of the pyrimido[4,5-d]pyrimidine core: This involves the condensation of a thiophene derivative with a urea derivative under acidic conditions.

    Linking the two moieties: The final step involves coupling the benzo[d]thiazole and pyrimido[4,5-d]pyrimidine cores through a thioacetamide bridge, typically using a thioesterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exerts its effects depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-((5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of both benzo[d]thiazole and pyrimido[4,5-d]pyrimidine moieties, which may confer distinct chemical and biological properties. The thiophene substituent further enhances its potential for diverse applications.

Properties

Molecular Formula

C21H16N6O3S3

Molecular Weight

496.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

InChI

InChI=1S/C21H16N6O3S3/c1-26-17-15(19(29)27(2)21(26)30)18(25-16(24-17)13-8-5-9-31-13)32-10-14(28)23-20-22-11-6-3-4-7-12(11)33-20/h3-9H,10H2,1-2H3,(H,22,23,28)

InChI Key

VCXRUUBXBCTNRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=NC5=CC=CC=C5S4)C(=O)N(C1=O)C

Origin of Product

United States

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